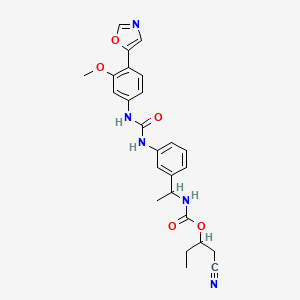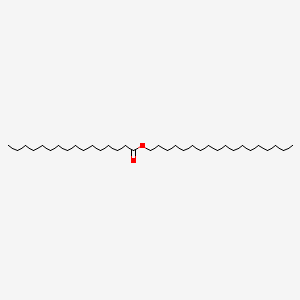
AVN-944
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AVN-944 is a small molecule inhibitor of inosine monophosphate dehydrogenase (IMPDH), an enzyme that plays a crucial role in the de novo synthesis of guanine nucleotides. This compound has shown significant potential in inhibiting the proliferation of various hematologic and epithelial tumor cell types. It is being investigated for its therapeutic applications in cancer treatment, particularly in advanced hematologic malignancies .
Preparation Methods
Synthetic Routes and Reaction Conditions
AVN-944 is synthesized through a series of chemical reactions that involve the selective inhibition of IMPDH. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized using a combination of organic reactions, including condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure to enhance its inhibitory activity against IMPDH. This may involve reactions such as alkylation, acylation, and halogenation.
Purification and Characterization: The final product is purified using techniques such as chromatography and characterized using spectroscopic methods like NMR and mass spectrometry
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route to produce the compound in large quantities. This requires optimization of reaction conditions to ensure high yield and purity. The process typically includes:
Chemical Reactions Analysis
Types of Reactions
AVN-944 undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions of this compound can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of functional groups in this compound with other groups, often using reagents like halogens or alkylating agents
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other substituents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of this compound, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups .
Scientific Research Applications
AVN-944 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the inhibition of IMPDH and its effects on nucleotide biosynthesis.
Biology: In biological research, this compound is used to investigate the role of IMPDH in cell proliferation, apoptosis, and other cellular processes.
Medicine: this compound is being explored as a potential therapeutic agent for the treatment of various cancers, including leukemia, lymphoma, multiple myeloma, and pancreatic cancer. .
Industry: In the pharmaceutical industry, this compound is used in the development of new cancer therapies and as a reference compound in drug discovery and development
Mechanism of Action
AVN-944 exerts its effects by inhibiting inosine monophosphate dehydrogenase (IMPDH), the rate-limiting enzyme in the de novo synthesis of guanine nucleotides. This inhibition leads to a depletion of guanine nucleotide pools, which in turn affects various cellular processes, including DNA replication, RNA synthesis, and energy metabolism. The inhibition of IMPDH by this compound induces apoptosis in cancer cells, contributing to its anti-cancer activity .
Comparison with Similar Compounds
AVN-944 is unique among IMPDH inhibitors due to its potent and selective inhibition of both isoforms of IMPDH. Similar compounds include:
Mycophenolic Acid: An immunosuppressant that also inhibits IMPDH but has a different mechanism of action and therapeutic applications.
Ribavirin: An antiviral drug that inhibits IMPDH but is primarily used for the treatment of viral infections.
This compound stands out due to its broad anti-cancer activities and potential for use in multiple myeloma and acute myeloid leukemia research .
Properties
CAS No. |
501345-02-4 |
|---|---|
Molecular Formula |
C25H27N5O5 |
Molecular Weight |
477.5 g/mol |
IUPAC Name |
[(2S)-1-cyanobutan-2-yl] N-[(1S)-1-[3-[[3-methoxy-4-(1,3-oxazol-5-yl)phenyl]carbamoylamino]phenyl]ethyl]carbamate |
InChI |
InChI=1S/C25H27N5O5/c1-4-20(10-11-26)35-25(32)28-16(2)17-6-5-7-18(12-17)29-24(31)30-19-8-9-21(22(13-19)33-3)23-14-27-15-34-23/h5-9,12-16,20H,4,10H2,1-3H3,(H,28,32)(H2,29,30,31)/t16-,20-/m0/s1 |
InChI Key |
GYCPCOJTCINIFZ-JXFKEZNVSA-N |
Isomeric SMILES |
CC[C@@H](CC#N)OC(=O)N[C@@H](C)C1=CC(=CC=C1)NC(=O)NC2=CC(=C(C=C2)C3=CN=CO3)OC |
Canonical SMILES |
CCC(CC#N)OC(=O)NC(C)C1=CC(=CC=C1)NC(=O)NC2=CC(=C(C=C2)C3=CN=CO3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![2,2'-[[(4-Methyl-1H-benzotriazol-1-YL)methyl]imino]bisethanol](/img/structure/B8270116.png)


